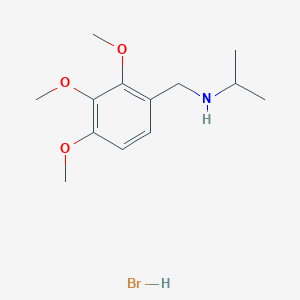
6-Isobutyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid hydrate
Vue d'ensemble
Description
6-Isobutyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid hydrate is a chemical compound with the molecular formula C₉H₁₄N₂O₃·H₂O. It is a solid substance that is often used in early discovery research due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isobutyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid hydrate typically involves the reaction of isobutylamine with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis. The reaction conditions often require a controlled temperature and pH to ensure the correct formation of the pyrimidine ring .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are carefully monitored to maintain product purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
6-Isobutyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid hydrate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can significantly modify the compound’s behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions can result in a wide variety of products, depending on the substituents introduced .
Applications De Recherche Scientifique
6-Isobutyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid hydrate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the context of its interactions with biological targets.
Mécanisme D'action
The mechanism of action of 6-Isobutyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interact with nucleic acids or proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Methyl-4-oxo-1,4-dihydro-2-pyridinecarboxylic acid
- 6-oxo-2-thioxohexahydro-4-pyrimidinecarboxylic acid
- 1,6-Dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
- 2-Oxo-6-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid
- 1-Methyl-2-oxo-1,2-dihydro-4-pyridinecarboxylic acid
- 6-(1-adamantyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
- 6-oxo-2-phenyl-1,6-dihydro-5-pyrimidinecarboxylic acid
- 6-Hydroxy-4-pyrimidinecarboxylic acid
- 1,6-Dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid
- 6-Chloro-4-pyrimidinecarboxylic acid
Uniqueness
What sets 6-Isobutyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid hydrate apart from these similar compounds is its specific isobutyl group, which can influence its reactivity and interactions with other molecules. This unique structural feature makes it a valuable compound for research into specific chemical and biological processes .
Propriétés
IUPAC Name |
6-(2-methylpropyl)-2-oxo-1H-pyrimidine-4-carboxylic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3.H2O/c1-5(2)3-6-4-7(8(12)13)11-9(14)10-6;/h4-5H,3H2,1-2H3,(H,12,13)(H,10,11,14);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMFKCGCLKCZMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=NC(=O)N1)C(=O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{5-[(2S)-2-Pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride](/img/structure/B3106901.png)
![2-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B3106911.png)
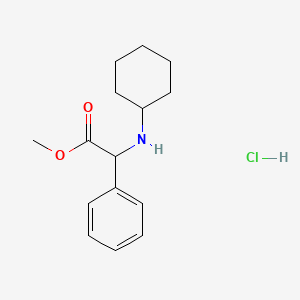

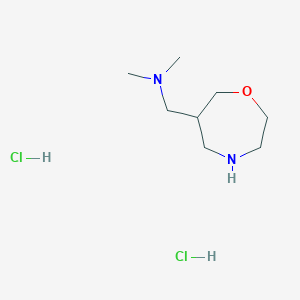
![4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]piperidine hydrochloride](/img/structure/B3106949.png)
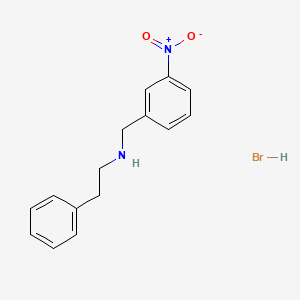
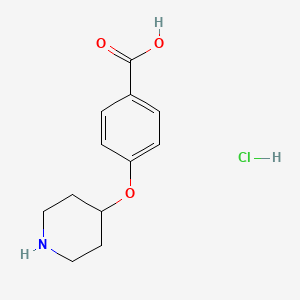
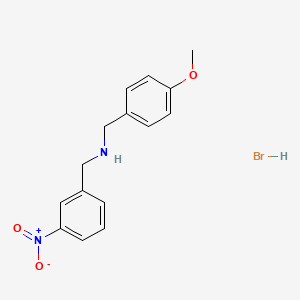
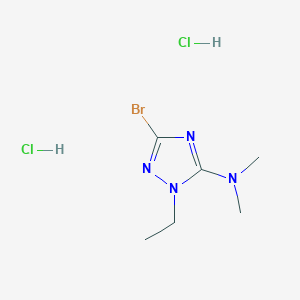

amine hydrobromide](/img/structure/B3106986.png)
![[1-(4-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B3107007.png)
